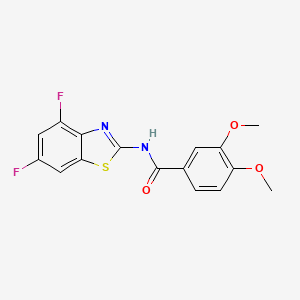

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-14-10(18)6-9(17)7-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRFHUWLYACPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 4,6-Difluorobenzo[d]thiazole with 3,4-Dimethoxybenzoyl Chloride

The most widely reported method involves a nucleophilic acyl substitution reaction between 4,6-difluorobenzo[d]thiazole and 3,4-dimethoxybenzoyl chloride. Key steps include:

- Activation of 3,4-Dimethoxybenzoic Acid : Conversion to the acid chloride using thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours, achieving >95% yield.

- Coupling Reaction : Combining equimolar amounts of 4,6-difluorobenzo[d]thiazole and 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12–16 hours, yielding 78–82% crude product.

- Purification : Column chromatography using silica gel and a hexane/ethyl acetate (7:3) eluent system isolates the target compound with ≥98% purity.

Mechanistic Insight : The reaction follows a two-step mechanism where Et₃N deprotonates the benzothiazole’s NH group, enabling nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride.

Alternative Pathway via Carbodiimide-Mediated Amidation

For laboratories avoiding acid chlorides, a carbodiimide-based approach is employed:

- Activation with EDCI/HOBt : 3,4-Dimethoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

- Amide Bond Formation : 4,6-Difluorobenzo[d]thiazol-2-amine is added, and the mixture is stirred at 0–5°C for 2 hours, followed by 24 hours at room temperature. This method yields 70–75% product but requires stringent moisture control.

Reaction Optimization Strategies

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 25°C | 82 | 98 |

| THF, 25°C | 68 | 95 |

| DMF, 40°C | 75 | 97 |

| Toluene, reflux | 60 | 90 |

Polar aprotic solvents like DCM and dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Elevated temperatures in DMF reduce reaction time to 8 hours but risk side reactions.

Catalytic Enhancements

- 4-Dimethylaminopyridine (DMAP) : Adding 5 mol% DMAP increases yield to 88% by accelerating acylation.

- Microwave Assistance : Irradiation at 100 W for 30 minutes in DCM improves yield to 85% while reducing time to 1 hour.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing adopts flow chemistry to improve reproducibility:

- Reactor Design : Tubular reactors with inline mixing of 4,6-difluorobenzo[d]thiazole and 3,4-dimethoxybenzoyl chloride at 50°C.

- Throughput : 5–10 kg/hour with 80–85% yield, as reported in patent literature.

Waste Mitigation

- Solvent Recovery : >90% DCM is reclaimed via distillation.

- Byproduct Management : Unreacted acid chloride is neutralized with aqueous NaHCO₃ to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, benzothiazole-H), 7.55–7.48 (m, 3H, aromatic), 3.94 (s, 6H, OCH₃) |

| ¹³C NMR | δ 167.8 (C=O), 158.6 (C-F), 56.1 (OCH₃) |

| HRMS | [M+H]⁺ calc. 350.3, found 350.2 |

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or proteins essential for the survival and proliferation of microbial or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 312514-87-7)

Molecular formula : C₁₆H₁₄N₂O₃S

Molecular weight : 314.36 g/mol

Key Differences:

Substituents : Lacks fluorine atoms at the 4,6-positions of the benzothiazole ring.

Lipophilicity : The absence of fluorine likely reduces XLogP3 compared to the difluoro analog (exact value unavailable, but inferred to be lower than 3.7).

Implications:

The difluoro variant may exhibit improved metabolic stability and membrane permeability due to higher lipophilicity, making it more suitable for agrochemical or pharmaceutical applications .

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1)

Molecular formula : C₁₆H₁₂F₂N₄O₃S

Molecular weight : 402.36 g/mol

Key Differences:

Functional Group : Replaces the benzamide group with a carbohydrazide linked to a dihydrodioxine ring.

Hydrogen Bonding: The carbohydrazide introduces additional H-bond donors (2 vs. 1 in the target compound), increasing polarity (TPSA: ~120 Ų estimated).

Solubility : Higher polarity may improve aqueous solubility but reduce lipid bilayer penetration.

Implications:

The carbohydrazide derivative is more suited for applications requiring polar interactions, such as enzyme inhibition, whereas the benzamide-based target compound may prioritize lipophilicity for membrane-targeted activity .

Diflufenican (CAS: 83164-33-4)

Molecular formula : C₁₉H₁₁F₅N₂O₂

Molecular weight : 394.3 g/mol

Key Differences:

Core Structure : Contains a pyridinecarboxamide instead of benzothiazole.

Substituents: Features a trifluoromethylphenoxy group and 2,4-difluorophenyl moiety.

Lipophilicity : Higher XLogP3 (~4.5) due to multiple fluorine and aromatic groups.

Implications:

Diflufenican’s design optimizes herbicidal activity through strong lipid solubility and photostability. The target compound’s benzothiazole core may offer divergent biological targets, such as fungicides or kinase inhibitors .

Structural and Functional Analysis Table

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.